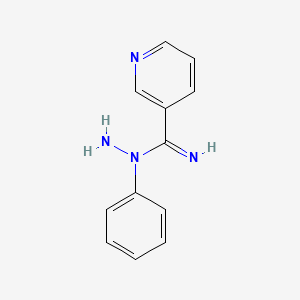
1,2-Dipentadecylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Dipentadecylbenzene: is an organic compound with the molecular formula C36H66 . It is characterized by a benzene ring substituted with two pentadecyl groups at the 1 and 2 positions. This compound is part of the alkylbenzene family, known for their diverse applications in various fields due to their unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Dipentadecylbenzene can be synthesized through Friedel-Crafts alkylation . This method involves the reaction of benzene with pentadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of benzene and pentadecyl chloride into a reactor containing the Lewis acid catalyst. The reaction mixture is then subjected to distillation to separate the desired product from unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Dipentadecylbenzene primarily undergoes electrophilic aromatic substitution reactions due to the presence of the benzene ring. These reactions include:
Halogenation: Reaction with halogens (e.g., chlorine or bromine) in the presence of a catalyst like ferric chloride (FeCl3).
Nitration: Reaction with nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Sulfonation: Reaction with sulfur trioxide (SO3) or concentrated sulfuric acid.
Common Reagents and Conditions:
Halogenation: Chlorine or bromine with FeCl3.
Nitration: Nitric acid and sulfuric acid.
Sulfonation: Sulfur trioxide or concentrated sulfuric acid.
Major Products:
Halogenation: Formation of halogenated derivatives.
Nitration: Formation of nitro derivatives.
Sulfonation: Formation of sulfonic acid derivatives.
Aplicaciones Científicas De Investigación
1,2-Dipentadecylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of surfactants and lubricants
Mecanismo De Acción
The mechanism of action of 1,2-dipentadecylbenzene is primarily based on its ability to undergo electrophilic aromatic substitution reactions. The benzene ring acts as a nucleophile, attacking electrophiles to form substituted benzene derivatives. The long alkyl chains enhance the hydrophobic interactions, making it useful in applications involving non-polar environments .
Comparación Con Compuestos Similares
- 1,3-Dipentadecylbenzene
- 1,4-Dipentadecylbenzene
- 1,2-Didodecylbenzene
Comparison: 1,2-Dipentadecylbenzene is unique due to the specific positioning of the pentadecyl groups, which influences its chemical reactivity and physical properties. Compared to its isomers (1,3- and 1,4-dipentadecylbenzene), the 1,2-substitution pattern results in different steric and electronic effects, affecting its reactivity in electrophilic aromatic substitution reactions .
Propiedades
Número CAS |
85578-65-0 |
|---|---|
Fórmula molecular |
C36H66 |
Peso molecular |
498.9 g/mol |
Nombre IUPAC |
1,2-di(pentadecyl)benzene |
InChI |
InChI=1S/C36H66/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-35-33-29-30-34-36(35)32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-30,33-34H,3-28,31-32H2,1-2H3 |
Clave InChI |
BZKDJNHPAAEOKS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC=CC=C1CCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


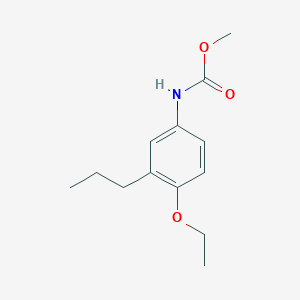

![1-{1-Bromo-2-[(oct-2-yn-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14401599.png)
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)

![N-Methyl-5-[5-(4-methylphenyl)pentyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14401604.png)


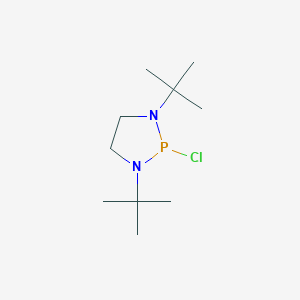
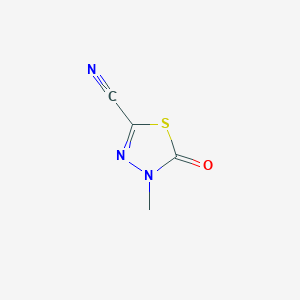

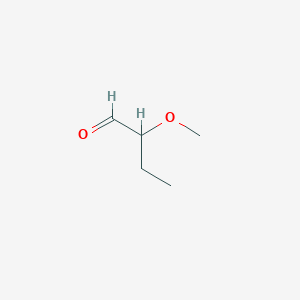
![N,N-Dimethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14401660.png)
